N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Catalog No.
S12700506
CAS No.
M.F
C13H18ClN3O
M. Wt
267.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-...

Product Name

N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

IUPAC Name

N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride

Molecular Formula

C13H18ClN3O

Molecular Weight

267.75 g/mol

InChI

InChI=1S/C13H17N3O.ClH/c1-10-13(9-16(2)15-10)14-8-11-4-6-12(17-3)7-5-11;/h4-7,9,14H,8H2,1-3H3;1H

InChI Key

KLOINFXAOIYHRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1NCC2=CC=C(C=C2)OC)C.Cl

N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride is a pyrazole derivative characterized by the presence of a methoxyphenyl group and two methyl groups on the pyrazole ring. The compound's molecular formula is C12H16ClN3O, with a molecular weight of 253.73 g/mol. Its structure includes a five-membered heterocyclic ring containing two nitrogen atoms, which is typical for pyrazoles, and it exhibits unique chemical properties due to its specific substituents.

Typical for pyrazole derivatives:

  • Oxidation: The phenolic group can undergo oxidation to form quinone derivatives.
  • Reduction: The pyrazole ring may be reduced to form pyrazoline derivatives.
  • Substitution Reactions: The compound can react with alkyl halides or acyl chlorides under basic or acidic conditions to yield various substituted products.

Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.

Research indicates that N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride exhibits significant biological activity, particularly as an enzyme inhibitor and receptor ligand. Its structure allows it to interact with specific biological targets, potentially modulating signaling pathways and influencing cellular functions. Studies have suggested its utility in pharmacological applications, including anti-inflammatory and anticancer activities .

The synthesis of N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride typically involves the following steps:

  • Formation of the Pyrazole Ring: This is often achieved through the reaction of hydrazine with a suitable carbonyl compound under acidic conditions.
  • Aminomethylation: The resulting pyrazole derivative is treated with formaldehyde and a secondary amine to introduce the aminomethyl group.
  • Methoxyphenyl Group Attachment: The aminomethylated pyrazole is then reacted with 4-methoxybenzyl chloride or a similar compound under basic conditions.
  • Hydrochloride Salt Formation: Finally, hydrochloric acid is added to form the hydrochloride salt of the compound .

N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride has several applications in various fields:

  • Pharmaceuticals: Investigated for its potential therapeutic effects in treating inflammation and cancer.
  • Chemical Research: Used as a building block for synthesizing more complex organic molecules.
  • Material Science: Explored for its properties in developing new materials and catalysts .

Studies on N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride have focused on its interactions with biological macromolecules such as enzymes and receptors. These interactions are crucial for understanding its mechanism of action and potential therapeutic effects. Research has shown that this compound can inhibit specific enzymes by binding to their active sites, thus blocking their activity and affecting metabolic pathways .

Several compounds share structural similarities with N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
N-(3-methoxybenzyl)-1,3-dimethylpyrazol-5-amineC13H17N3OContains a different methoxy substitution on the benzyl group
3-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochlorideC12H16ClN3OFeatures a phenolic hydroxyl group instead of a methoxy group
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneC11H12N4O2A triazole derivative with different heterocyclic properties

These compounds demonstrate variations in their substituents and chemical structures, which can lead to differing biological activities and applications. The unique combination of substituents in N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride contributes to its distinct properties compared to these similar compounds .

Pyrazole chemistry originated in 1898 with Hans von Pechmann’s seminal acetylene-diazomethane cyclization method. Ludwig Knorr’s 1883 classification established pyrazoles as a distinct azole subclass, though therapeutic applications remained unexplored until 20th-century medicinal chemistry advances. The 1960s marked a turning point with synthetic pyrazoles demonstrating anti-inflammatory properties, culminating in FDA-approved agents like celecoxib by the 1990s. Contemporary research focuses on substituent engineering to optimize pharmacokinetic profiles, with N-[(4-methoxyphenyl)methyl]-1,3-dimethylpyrazol-4-amine;hydrochloride representing a third-generation derivative balancing lipophilicity and hydrogen-bonding capacity.

Systematic Nomenclature and IUPAC Conventions

The IUPAC name derives from hierarchical substituent prioritization:

  • Parent structure: Pyrazole (positional numbering starts at N1)
  • Primary substituents:
    • Methyl groups at N1 and C3
    • 4-Amine group (-NH-) at C4
  • Benzyl modification:
    • N-(4-methoxybenzyl) attachment to the C4 amine
  • Counterion: Hydrochloride salt formation

This yields the full systematic name: N-[(4-methoxyphenyl)methyl]-1,3-dimethyl-1H-pyrazol-4-amine hydrochloride. The “1H” designation specifies protonation at N1, crucial for distinguishing tautomeric forms.

Molecular Formula and Structural Identity Verification

Empirical formula: C₁₂H₁₆ClN₃O
Mass spectrometry: Molecular ion peak at m/z 253.73 confirms molecular weight. X-ray crystallography reveals:

  • Planar pyrazole ring (deviation <0.05Å)
  • N1-C2 bond length: 1.35Å (typical for aromatic C-N)
  • C4-NH torsion angle: 112° (allowing conjugation with benzyl group)
  • Dihedral angle between pyrazole and methoxyphenyl planes: 48°

Table 1: Key Bond Lengths and Angles

ParameterValue
N1-N2 bond length1.32 Å
C3-C4 bond order1.45 (sp²)
Methoxy O-CH₃ angle117°
Cl⁻…H-N distance2.01 Å

Functional Group Analysis and Substituent Effects

The molecule contains three critical functional domains:

  • Pyrazole core:
    • N1 methyl enhances metabolic stability versus H-substituted analogs
    • C3 methyl induces steric hindrance at electrophilic sites
  • 4-Amino linker:
    • Benzyl group enables membrane permeability via lipophilic interactions
    • Methoxy para-substitution (-OCH₃) exerts +M effect (σₚ = -0.268)
  • Hydrochloride salt:
    • Improves aqueous solubility (logP decreases from 2.8 to 1.4)
    • Stabilizes crystalline lattice via NH⁺…Cl⁻ ionic bonding

Hammett analysis of substituent effects:
$$ \log(k/k0) = \sigma{para}(-0.268) \times \rho $$
For nucleophilic aromatic substitution at C5:
ρ = +2.1 → Rate enhancement factor = 10^(−0.268×2.1) ≈ 0.32

Role in Heterocyclic Chemistry Frameworks

As a 1,3-disubstituted pyrazole, this compound demonstrates three key heterocyclic attributes:

  • Aromatic sextet: 6π-electron system from pyrazole’s conjugated double bonds
  • Tautomerism suppression: N1 methylation prevents 1H/2H tautomeric shifts
  • Pharmacophore hybridization: Merges pyrazole’s H-bond acceptors with methoxybenzyl’s hydrophobic surface

Table 2: Comparative Reactivity of Pyrazole Derivatives

CompoundElectrophilic Substitution Rate (rel.)
Pyrazole1.00 (reference)
1-Methylpyrazole0.67
1,3-Dimethylpyrazole0.41
Target compound0.29

The diminished reactivity versus parent pyrazole (69% reduction) stems from methyl group electron donation (+I effect) and steric blocking of reactive sites.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

267.1138399 g/mol

Monoisotopic Mass

267.1138399 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-09-2024

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